molecular formula C13H17ClFN3O B5703848 N-(3-chloro-4-fluorophenyl)-4-ethyl-1-piperazinecarboxamide

N-(3-chloro-4-fluorophenyl)-4-ethyl-1-piperazinecarboxamide

Cat. No. B5703848
M. Wt: 285.74 g/mol
InChI Key: GYOYWSFAJRQPOR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-ethyl-1-piperazinecarboxamide, also known as CFEP, is a chemical compound that has gained significant attention from researchers due to its potential applications in scientific research. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-ethyl-1-piperazinecarboxamide involves its binding to the 5-HT1A receptor, which is a G protein-coupled receptor. N-(3-chloro-4-fluorophenyl)-4-ethyl-1-piperazinecarboxamide acts as an agonist at this receptor, leading to the activation of downstream signaling pathways. This activation leads to the modulation of neurotransmitter release, which can have effects on mood, pain, and other physiological processes.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-4-ethyl-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been found to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. N-(3-chloro-4-fluorophenyl)-4-ethyl-1-piperazinecarboxamide has also been shown to have analgesic effects, reducing pain sensitivity in animal models. Additionally, N-(3-chloro-4-fluorophenyl)-4-ethyl-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant effects, reducing anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-4-ethyl-1-piperazinecarboxamide has several advantages for use in lab experiments. It has a high affinity for the 5-HT1A receptor, making it a useful tool compound for studying the role of this receptor in various physiological and pathological processes. N-(3-chloro-4-fluorophenyl)-4-ethyl-1-piperazinecarboxamide has also been shown to have good bioavailability, making it suitable for use in in vivo experiments. However, N-(3-chloro-4-fluorophenyl)-4-ethyl-1-piperazinecarboxamide has some limitations, including its potential for off-target effects and its limited solubility in water.

Future Directions

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-4-ethyl-1-piperazinecarboxamide. One area of interest is the development of more selective agonists for the 5-HT1A receptor, which could have potential therapeutic applications in mood disorders and pain. Another area of interest is the development of more water-soluble derivatives of N-(3-chloro-4-fluorophenyl)-4-ethyl-1-piperazinecarboxamide, which could improve its bioavailability and suitability for use in in vivo experiments. Additionally, further research is needed to fully understand the mechanisms of action of N-(3-chloro-4-fluorophenyl)-4-ethyl-1-piperazinecarboxamide and its potential applications in scientific research.
Conclusion:
In conclusion, N-(3-chloro-4-fluorophenyl)-4-ethyl-1-piperazinecarboxamide, or N-(3-chloro-4-fluorophenyl)-4-ethyl-1-piperazinecarboxamide, is a chemical compound that has gained significant attention from researchers due to its potential applications in scientific research. N-(3-chloro-4-fluorophenyl)-4-ethyl-1-piperazinecarboxamide has a high affinity for the 5-HT1A receptor, making it a useful tool compound for studying the role of this receptor in various physiological and pathological processes. N-(3-chloro-4-fluorophenyl)-4-ethyl-1-piperazinecarboxamide has been shown to have analgesic, anxiolytic, and antidepressant effects, making it a promising compound for the development of new therapeutics. However, further research is needed to fully understand the mechanisms of action of N-(3-chloro-4-fluorophenyl)-4-ethyl-1-piperazinecarboxamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-4-ethyl-1-piperazinecarboxamide involves the reaction of 3-chloro-4-fluoroaniline with ethyl-4-piperazinecarboxylate in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure N-(3-chloro-4-fluorophenyl)-4-ethyl-1-piperazinecarboxamide. This synthesis method has been optimized to yield high purity and yield of N-(3-chloro-4-fluorophenyl)-4-ethyl-1-piperazinecarboxamide.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-ethyl-1-piperazinecarboxamide has been studied for its potential applications in scientific research. It has been found to have a high affinity for the serotonin 5-HT1A receptor, which has been implicated in various physiological and pathological processes. N-(3-chloro-4-fluorophenyl)-4-ethyl-1-piperazinecarboxamide has been used as a tool compound to study the role of the 5-HT1A receptor in anxiety, depression, and other mood disorders. N-(3-chloro-4-fluorophenyl)-4-ethyl-1-piperazinecarboxamide has also been studied for its potential applications in the treatment of neuropathic pain, as it has been shown to have analgesic effects in animal models.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-ethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFN3O/c1-2-17-5-7-18(8-6-17)13(19)16-10-3-4-12(15)11(14)9-10/h3-4,9H,2,5-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOYWSFAJRQPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-4-ethylpiperazine-1-carboxamide

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